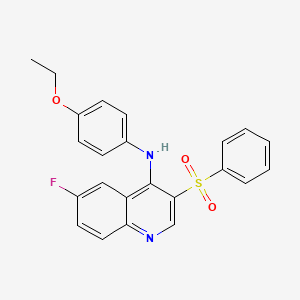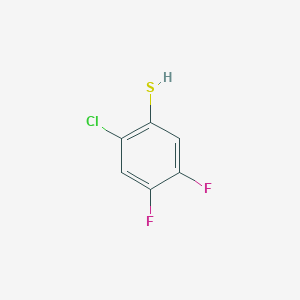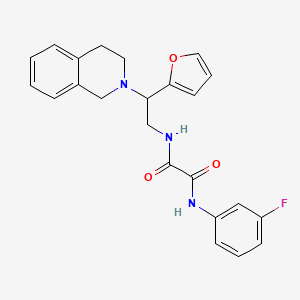
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically begins with the preparation of the thiadiazole core. This can be achieved through the cyclization of appropriate dithiocarbazate precursors under acidic conditions.
The pyrrolidine ring is then introduced via a reaction involving an appropriate aldehyde or ketone with an amine, forming a Schiff base that undergoes cyclization.
The methoxyphenyl group is incorporated through electrophilic aromatic substitution, often using methoxybenzene as a starting material.
Coupling these intermediates under controlled conditions results in the formation of the target compound.
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but is optimized for higher yields and purity. This involves precise control of reaction parameters such as temperature, pressure, and solvent choice.
The use of continuous flow reactors and automated systems enhances efficiency and scalability. Quality control measures ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen. These reactions can modify the thiadiazole or pyrrolidine rings.
Reduction: : Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly on the methoxyphenyl ring, where substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidizing agents: hydrogen peroxide, potassium permanganate.
Reducing agents: lithium aluminum hydride, sodium borohydride.
Substituents: halogens, alkyl or acyl groups, introduced via halogenation or acylation reactions.
Major Products
Oxidation can lead to sulfoxides or sulfones.
Reduction yields alcohols or amines.
Substitution results in varied functionalized aromatic compounds.
科学研究应用
Chemistry
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is used as a building block in the synthesis of complex organic molecules.
Its reactivity makes it useful in the development of new synthetic methodologies.
Biology
The compound exhibits biological activity, making it a candidate for drug development. It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Its ability to interact with biological macromolecules like proteins and nucleic acids is of particular interest.
Medicine
Research into its pharmacological properties suggests potential therapeutic applications. Investigations are ongoing into its efficacy as a treatment for various diseases, including infections and cancers.
Industry
The compound finds applications in materials science, particularly in the development of advanced materials with specific electronic, optical, or mechanical properties.
Its incorporation into polymers or composite materials enhances their performance characteristics.
作用机制
Molecular Targets
The compound acts on specific molecular targets, including enzymes and receptors, by binding to their active sites or modulating their activity.
It can inhibit or activate biological pathways, depending on its interaction with these targets.
Pathways Involved
Mechanistic studies reveal that it interferes with key metabolic or signaling pathways. This may include disruption of microbial cell wall synthesis, inhibition of protein synthesis, or induction of apoptosis in cancer cells.
Detailed pathway analysis helps in understanding its therapeutic potential and side effects.
相似化合物的比较
Similar Compounds
Structural analogs of N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide include other thiadiazole derivatives, pyrrolidine-based compounds, and methoxyphenyl-containing molecules.
Each analog differs in specific functional groups or structural motifs, affecting their chemical behavior and applications.
Uniqueness
The combination of the thiadiazole, pyrrolidine, and methoxyphenyl groups in a single molecule imparts unique reactivity and biological activity.
This distinct structure allows for versatile applications, distinguishing it from other compounds with similar individual components.
This compound stands out in the realm of synthetic organic chemistry and pharmaceutical research, offering diverse possibilities for scientific exploration and technological innovation.
属性
IUPAC Name |
N-(5-cyclopentylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-26-14-6-4-5-13(10-14)23-11-12(9-16(23)24)17(25)20-18-21-22-19(28-18)27-15-7-2-3-8-15/h4-6,10,12,15H,2-3,7-9,11H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXSJQMJFKWHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2895284.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2895286.png)

![3-({3-[(Oxolan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2895288.png)


![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2895293.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2895294.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2895298.png)

![1-[1-(2-Chlorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B2895300.png)
![6-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2895301.png)

![2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2895305.png)
